Methyl (3-chloroanilino)(oxo)acetate
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Overview
Description
Methyl (3-chloroanilino)(oxo)acetate is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 3-position and an oxoacetate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3-chloroanilino)(oxo)acetate can be synthesized through several methods. One common method involves the reaction of 3-chloroaniline with methyl oxalyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-chloroanilino)(oxo)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different oxo or hydroxy derivatives .
Scientific Research Applications
Methyl (3-chloroanilino)(oxo)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of methyl (3-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-chloroanilino)(oxo)acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl oxalyl chloride: Lacks the aniline ring but has similar reactivity.
Methyl (3-amino-2,4-dichloro-5-cyanoanilino)(oxo)acetate: Contains additional substituents on the aniline ring
Uniqueness
Methyl (3-chloroanilino)(oxo)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87967-33-7 |
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Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 2-(3-chloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)8(12)11-7-4-2-3-6(10)5-7/h2-5H,1H3,(H,11,12) |
InChI Key |
CUZLSYFAWNNJJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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